molecular formula C11H14N2O3 B1338930 4-(3-Methyl-4-nitrophenyl)morpholine CAS No. 220679-09-4

4-(3-Methyl-4-nitrophenyl)morpholine

Cat. No. B1338930
CAS RN: 220679-09-4
M. Wt: 222.24 g/mol
InChI Key: IIRHTTDXNXCWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methyl-4-nitrophenyl)morpholine, also known as MNMP, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research and industry. It is a solid substance with a linear formula of C11H14N2O3 .


Molecular Structure Analysis

The molecular formula of 4-(3-Methyl-4-nitrophenyl)morpholine is C11H14N2O3 . The average mass is 222.240 Da .


Physical And Chemical Properties Analysis

4-(3-Methyl-4-nitrophenyl)morpholine is a solid substance . Its molecular weight is 222.24 g/mol.

Scientific Research Applications

Pharmaceutical Synthesis

This compound is used as a reagent in the synthesis of various pharmaceuticals. Morpholine derivatives are known to be precursors in medicinal chemistry, particularly in the development of drugs for conditions such as diabetes and migraines .

Nanowire Fabrication

Morpholine compounds have been utilized in the synthesis of nanowires, which are semiconducting materials with diameters less than one micrometer. These are crucial in the development of miniaturized electronic devices .

Kinase Inhibitors

Related morpholine derivatives have been employed in creating kinase inhibitors, which are significant in cancer treatment as they can regulate cell functions .

Reverse Transcriptase Inhibitors

These inhibitors are essential in antiviral therapies, including treatments for HIV/AIDS. Morpholines serve as a backbone for these types of medications .

Antibiotic and Antifungal Agents

Morpholine derivatives have shown efficacy as antibiotic and antifungal agents, providing a basis for new treatments against bacterial and fungal infections .

Antimycobacterial Agents

These agents are used in the fight against mycobacterial infections, such as tuberculosis. Morpholines contribute to the chemical structure of these therapeutic agents .

Safety and Hazards

The safety data sheet for 4-(3-Methyl-4-nitrophenyl)morpholine suggests that it should be handled with care to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . It is classified as a non-combustible solid .

properties

IUPAC Name

4-(3-methyl-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-9-8-10(2-3-11(9)13(14)15)12-4-6-16-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRHTTDXNXCWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460516
Record name 4-(3-Methyl-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220679-09-4
Record name 4-(3-Methyl-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a DMSO solution (8 ml) of 4-fluoro-2-methyl-1-nitro-benzene (500 mg), potassium carbonate (668 mg) and morpholine (0.42 ml) were added, followed by stirring at 80° C. for 18 hours. This was cooled to room temperature, and water (30 ml) was added, followed by extraction with ethyl acetate (50 ml×2). The organic layer was washed with saturated aqueous sodium chloride solution, followed by drying over magnesium sulfate. After the magnesium sulfate was filtered off, the solvent was distilled off under reduced pressure, to obtain the desired compound as a yellow solid (680 mg, 95%).
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
668 mg
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
95%

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